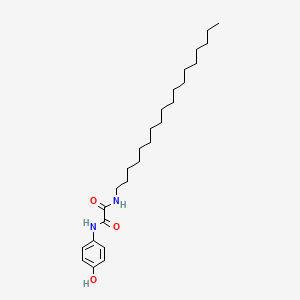
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is a compound that features a hydroxyphenyl group and an octadecyl chain attached to an ethanediamide backbone. This compound is of interest due to its unique structural properties, which combine a polar hydroxyphenyl group with a long hydrophobic octadecyl chain, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with octadecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to stabilize emulsions.
作用機序
The mechanism by which N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its amphiphilic nature makes it an effective emulsifying agent, aiding in the delivery of hydrophobic drugs.
類似化合物との比較
Similar Compounds
N~1~-(4-Hydroxyphenyl)-N~2~-dodecylethanediamide: Similar structure but with a shorter dodecyl chain.
N~1~-(4-Methoxyphenyl)-N~2~-octadecylethanediamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is unique due to the combination of a hydroxyphenyl group and a long octadecyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and disrupt membrane integrity also sets it apart from similar compounds.
特性
CAS番号 |
166890-65-9 |
|---|---|
分子式 |
C26H44N2O3 |
分子量 |
432.6 g/mol |
IUPAC名 |
N'-(4-hydroxyphenyl)-N-octadecyloxamide |
InChI |
InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(30)26(31)28-23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H,27,30)(H,28,31) |
InChIキー |
MFZLPKYHKDFPNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















